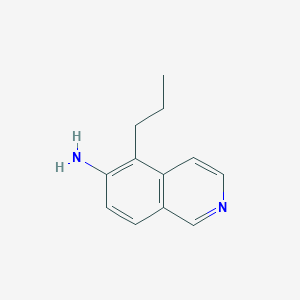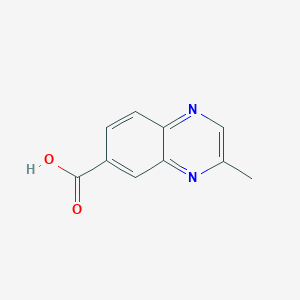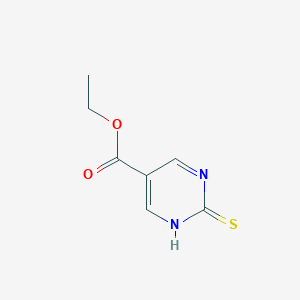
5-Propylisoquinolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propylisoquinolin-6-amine is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylisoquinolin-6-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the Skraup synthesis, which is a classical method for synthesizing quinoline derivatives, can be adapted for isoquinolines. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of laboratory synthesis methods. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also explored for industrial applications . These methods aim to improve yield, purity, and cost-effectiveness while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-Propylisoquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are used
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-Propylisoquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Propylisoquinolin-6-amine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors. For example, it may inhibit protein synthesis by binding to ribosomal subunits, similar to the mechanism of action observed in aminoglycosides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminoisoquinoline: Shares a similar structure but lacks the propyl group.
Quinolin-8-amine: Another isomer with different substitution patterns
Uniqueness
5-Propylisoquinolin-6-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Eigenschaften
CAS-Nummer |
566944-06-7 |
|---|---|
Molekularformel |
C12H14N2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
5-propylisoquinolin-6-amine |
InChI |
InChI=1S/C12H14N2/c1-2-3-11-10-6-7-14-8-9(10)4-5-12(11)13/h4-8H,2-3,13H2,1H3 |
InChI-Schlüssel |
KVJYVILVHDXWQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=CC2=C1C=CN=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11909263.png)

![8-Methyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11909277.png)

![(S)-Dihydro-1'H-spiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]oxazol]-3'(5'H)-one](/img/structure/B11909284.png)
![2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11909298.png)






